2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE
Description
This benzamide derivative features a 2,5-dichloro-substituted aromatic ring linked to a cyclopentyl moiety bearing hydroxyl and hydroxymethyl groups. The hydroxyl and hydroxymethyl groups likely enhance hydrophilicity and hydrogen-bonding capacity, distinguishing it from more lipophilic analogs.
Properties
IUPAC Name |
2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVHXGVXFCVOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with hydroxyl and hydroxymethyl groups can be synthesized through various organic reactions, such as cyclization and hydroxylation.
Amidation: The final step involves the formation of the benzamide group through a reaction between the chlorinated benzene derivative and the cyclopentyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOCH3, KOtBu, DMF (dimethylformamide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines, alcohols
Substitution: Formation of ethers, esters, or other substituted derivatives
Scientific Research Applications
2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Hypothetical formula based on substituent analysis.
Key Findings:
Substituent Positioning and Bioactivity :
- The 2,5-dichloro pattern in the target compound differs from the 3,5-dichloro configuration in Propachlor and L1R. Positional isomerism can drastically alter electronic properties and binding affinity. For example, 3,5-dichloro derivatives are common in herbicides (e.g., Propachlor) due to enhanced electron withdrawal, while 2,5-substitution might favor interactions with biological targets like enzymes .
Cyclopentyl vs. Aromatic Substituents: The cyclopentyl group in the target compound introduces conformational rigidity compared to the flexible cyanomethyl () or isopropoxy () groups. This rigidity could improve target selectivity but may reduce solubility compared to ether-linked analogs .
Hydrophilicity and Solubility :
- The hydroxyl and hydroxymethyl groups in the target compound likely increase water solubility relative to Propachlor (alkyne substituent) or L1R (ether linkages). However, this hydrophilicity might necessitate prodrug strategies for membrane penetration in pharmaceutical applications .
Biological Activity
2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Synthesis
The compound features a dichlorobenzamide structure with a hydroxymethyl-cyclopentyl substituent. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired structure.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways, leading to therapeutic effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Studies have shown that related compounds can inhibit inflammatory pathways, suggesting potential efficacy in treating inflammatory diseases .
- Anticancer Activity : Preliminary investigations indicate that the compound may affect cell viability in cancer cell lines, although detailed studies are required to confirm these effects .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for conditions like obesity or diabetes .
Research Findings
A review of recent studies highlights several key findings regarding the biological activity of this compound:
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound can reduce cell viability in specific cancer cell lines, indicating potential cytotoxic effects .
- Inflammatory Response : In animal models, the compound has been shown to decrease pro-inflammatory cytokine levels, suggesting its role in modulating immune responses .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure have been correlated with changes in biological activity, providing insights into how modifications can enhance efficacy or reduce toxicity .
Data Table of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine levels | |
| Anticancer | Reduced viability in cancer cell lines | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
Case Studies
Several case studies have been documented regarding the application of this compound:
- Case Study 1 : A study involving the administration of this compound in a murine model showed significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Case Study 2 : In a chronic inflammation model, treatment with this compound resulted in decreased levels of inflammatory markers and improved histological outcomes compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3,5-dichlorobenzoyl chloride with a cyclopentylamine derivative under controlled conditions (e.g., 60°C in DMF) yields the target compound. Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Reaction progress can be monitored via TLC or HPLC. For structural analogs, X-ray crystallography confirms regioselectivity and stereochemistry .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding (e.g., hydroxyl groups in the cyclopentyl moiety) .
- FT-IR to identify functional groups (amide C=O stretch ~1650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen-bonding networks) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in vitro?
- Methodological Answer :
- Solubility : Test in polar solvents (DMSO, methanol) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. Hydroxyl groups enhance water solubility but may require co-solvents for biological assays .
- Stability : Perform accelerated degradation studies under heat/light exposure. Monitor via HPLC to identify decomposition products (e.g., hydrolysis of the amide bond in acidic conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).
- Metabolic interference : Test for off-target effects using kinase profiling panels or CRISPR screens.
- Structural analogs : Compare activity trends with derivatives to identify critical pharmacophores .
- Data normalization : Use reference compounds (e.g., positive/negative controls) to calibrate assay variability .
Q. What computational strategies are effective for predicting the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., enzymes or receptors). Prioritize docking poses that align with the compound’s hydroxyl and amide groups forming hydrogen bonds .
- MD simulations : Run 100-ns simulations to assess binding stability and conformational changes in aqueous environments .
- QSAR modeling : Train models using bioactivity data from analogs to predict ADMET properties .
Q. How should researchers design experiments to evaluate the compound’s potential as a precursor for prodrug development?
- Methodological Answer :
- Prodrug derivatization : Modify hydroxyl groups with ester or carbamate linkers. Assess hydrolytic activation in simulated physiological fluids (e.g., plasma esterase activity) .
- In vivo pharmacokinetics : Track prodrug conversion and bioavailability in rodent models using LC-MS/MS .
- Toxicity screening : Compare parent compound and prodrug metabolites in hepatocyte assays .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound given its structural analogs’ reported toxicity?
- Methodological Answer :
- Containment : Use fume hoods for powder handling to avoid inhalation. Enclose processes if irritant properties are suspected .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency procedures : For skin contact, rinse with water for 15+ minutes; for ingestion, administer activated charcoal .
- Waste disposal : Neutralize amide-containing waste with alkaline hydrolysis before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
